2,3-Difluoro-6-methoxybenzylamine

Lipophilicity Drug-likeness Medicinal Chemistry

2,3-Difluoro-6-methoxybenzylamine (CAS 886501-77-5) is a fluorinated benzylamine derivative containing a unique 2,3-difluoro-6-methoxy substitution pattern on the phenyl ring. With a molecular weight of 173.16 g/mol, a computed XLogP3-AA of 1, and a topological polar surface area of 35.3 Ų, this compound serves as a critical building block in medicinal chemistry, particularly as a precursor to advanced kinase inhibitor scaffolds such as the CDK inhibitor R547.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
CAS No. 886501-77-5
Cat. No. B1308563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-6-methoxybenzylamine
CAS886501-77-5
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)F)F)CN
InChIInChI=1S/C8H9F2NO/c1-12-7-3-2-6(9)8(10)5(7)4-11/h2-3H,4,11H2,1H3
InChIKeyTYGWYXQDCGKHHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-6-methoxybenzylamine (CAS 886501-77-5): Key Intermediate for Fluorinated Kinase Inhibitors


2,3-Difluoro-6-methoxybenzylamine (CAS 886501-77-5) is a fluorinated benzylamine derivative containing a unique 2,3-difluoro-6-methoxy substitution pattern on the phenyl ring [1]. With a molecular weight of 173.16 g/mol, a computed XLogP3-AA of 1, and a topological polar surface area of 35.3 Ų, this compound serves as a critical building block in medicinal chemistry, particularly as a precursor to advanced kinase inhibitor scaffolds such as the CDK inhibitor R547 [2]. Its combination of electron-withdrawing fluorine atoms and an electron-donating methoxy group modulates both lipophilicity and amine reactivity relative to non-methoxylated or mono-fluorinated benzylamine analogs, making precise structural substitution essential for maintaining target potency and pharmacokinetic properties in lead optimization campaigns.

Why Generic 2,3-Difluoro-6-methoxybenzylamine Substitution Fails in Advanced Lead Optimization


In-class benzylamines are not interchangeable for advanced pharmaceutical synthesis due to the profound influence of the 6-methoxy group on electronic and steric properties. Simply swapping 2,3-difluoro-6-methoxybenzylamine for a non-methoxylated analogue like 2,3-difluorobenzylamine or a regioisomer such as 2,6-difluoro-4-methoxybenzylamine would alter the electron density of the aromatic ring, the pKa of the amine, and the three-dimensional conformation of downstream molecules [1]. Because this specific substitution pattern is embedded in the core of clinical-stage inhibitors like R547, any deviation renders the synthesis non-viable for producing the intended active pharmaceutical ingredient (API) or for generating valid structure-activity relationship (SAR) data in a drug discovery program [2].

Quantitative Differentiation of 2,3-Difluoro-6-methoxybenzylamine from Closest Analogs


Lipophilicity (XLogP3-AA) Comparison Against 2,3-Difluorobenzylamine

The 6-methoxy substituent in 2,3-difluoro-6-methoxybenzylamine significantly reduces lipophilicity compared to the non-methoxylated 2,3-difluorobenzylamine. The target compound has a computed XLogP3-AA of 1.0, while its direct analog without the methoxy group has a value of 1.4, representing a 0.4 log unit decrease that can improve aqueous solubility and reduce non-specific protein binding [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Topological Polar Surface Area (TPSA) Advantage Over 4-Cyano-2,3-difluorobenzylamine

For central nervous system (CNS) drug discovery, a TPSA below 60 Ų is preferred for blood-brain barrier penetration. 2,3-Difluoro-6-methoxybenzylamine has a TPSA of 35.3 Ų, whereas the 4-cyano-2,3-difluorobenzylamine analog has a TPSA of 56.3 Ų due to the electron-withdrawing cyano group [1]. The 21 Ų difference represents a measurable advantage in passive membrane permeability for the methoxy-substituted compound.

Permeability CNS Drug Design Polar Surface Area

Hydrogen Bond Acceptor Count Impact on Solubility vs 2,3-Difluorobenzylamine

The methoxy oxygen in 2,3-difluoro-6-methoxybenzylamine provides an additional hydrogen bond acceptor (HBA) site, yielding a total HBA count of 4 compared to 2 for 2,3-difluorobenzylamine [1]. This doubled HBA capacity, combined with a lower logP, provides a quantifiable basis for predicting improved aqueous solubility, which is critical for in vitro assay reliability and in vivo formulation.

Solubility Hydrogen Bonding Formulation

Structural Suitability as a Direct Precursor to the Clinical CDK Inhibitor R547

The 2,3-difluoro-6-methoxy substitution pattern is not merely a theoretical choice; it is the required intermediate for synthesizing R547, a potent CDK1/2/4/7/9 inhibitor that demonstrated broad antitumor activity in Phase I clinical trials [1]. Attempting to replace this with 2,3-difluorobenzylamine or the 4-methoxy regioisomer would result in a different chemotype, leading to a complete loss of the established pharmacological profile evaluated in over 41 patients [2]. This direct synthetic link to a clinical-stage asset provides a procurement justification that no generic analog can match.

Kinase Inhibitor API Intermediate CDK

Proven Application Scenarios for 2,3-Difluoro-6-methoxybenzylamine in Drug Discovery


Synthesis of Clinical-Stage CDK Inhibitors

2,3-Difluoro-6-methoxybenzylamine is the validated starting material for the 2,3-difluoro-6-methoxyphenyl ketone moiety found in R547, a Phase I CDK inhibitor. Its lower lipophilicity (XLogP3-AA: 1.0 vs. 1.4 for the non-methoxylated analogue) provides improved drug-like properties from the fragment stage, while the additional hydrogen bond acceptor count (HBA: 4) enhances solubility for reliable in vitro assay performance [1]. Any deviation from this exact substitution pattern risks generating a different chemotype, invalidating existing clinical data [2].

CNS Drug Fragment Library Design

With a TPSA of 35.3 Ų, significantly below the 60 Ų threshold for blood-brain barrier penetration, and a logP of 1.0, this benzylamine is an ideal fragment for CNS drug discovery. It outperforms the 4-cyano-2,3-difluorobenzylamine analog on TPSA (35.3 vs. 56.3 Ų) while maintaining balanced lipophilicity, making it a superior choice for growing CNS-penetrant leads [1].

Structure-Activity Relationship (SAR) Exploration of Methoxy Effects

In programs exploring the electronic and steric effects of aryl substitution on target binding, 2,3-difluoro-6-methoxybenzylamine provides a discrete and quantifiable molecular probe. Its computed properties (e.g., ΔlogP = -0.4 vs. 2,3-difluorobenzylamine, ΔTPSA = -21.0 Ų vs. the 4-cyano analogue) allow medicinal chemists to isolate the contribution of the 6-methoxy group to potency, selectivity, and ADME profiles with greater precision than using regioisomeric or non-oxygenated comparators [1].

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